3-Fluorothiophene

Overview

Description

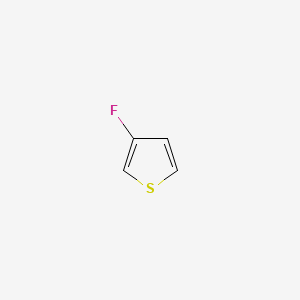

3-Fluorothiophene is a heterocyclic aromatic compound that contains a sulfur atom and a fluorine atom attached to the third carbon of the thiophene ring It is a derivative of thiophene, which is a five-membered ring consisting of four carbon atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluorothiophene can be achieved through several methods. One common approach involves the direct fluorination of thiophene using molecular fluorine (F₂). this method is not highly selective and often results in a mixture of 2-fluorothiophene and this compound . Another method involves the use of electrophilic fluorinating agents such as Selectfluor, which provides better selectivity for the 3-position .

Industrial Production Methods: In industrial settings, this compound can be produced through the reaction of thiophene with sulfur tetrafluoride (SF₄) or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorothiophene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Polymerization Reactions: this compound can undergo electropolymerization to form poly(this compound), which exhibits unique electrochromic properties.

Common Reagents and Conditions:

Electrophilic Fluorinating Agents: Selectfluor, N-fluorodibenzenesulfonimide.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products:

Substituted Thiophenes: Products of nucleophilic substitution reactions.

Sulfoxides and Sulfones: Products of oxidation reactions.

Poly(this compound): Product of electropolymerization.

Scientific Research Applications

3-Fluorothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluorothiophene and its derivatives depends on their specific applications. In the case of poly(this compound), the polymer exhibits electrochromic properties due to the reversible redox reactions that occur within the polymer matrix. These redox reactions lead to changes in the optical properties of the material, making it useful for applications in electrochromic devices .

Comparison with Similar Compounds

2-Fluorothiophene: Another fluorinated thiophene derivative with the fluorine atom at the second position.

3-Chlorothiophene: A chlorinated analogue of 3-fluorothiophene.

3-Bromothiophene: A brominated analogue of this compound.

Uniqueness of this compound: this compound is unique due to the specific position of the fluorine atom, which imparts distinct electronic and steric effects compared to its analogues. These effects influence its reactivity and the properties of its derivatives, making it a valuable compound in various applications .

Biological Activity

3-Fluorothiophene is a fluorinated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. The introduction of fluorine into the thiophene ring can significantly alter its chemical properties and biological activities, making it a compound of interest in medicinal chemistry and materials science. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications.

Synthesis of this compound

The synthesis of this compound has been achieved through various methods, including direct fluorination and substitution reactions. A notable approach involves the reaction of thiophene with fluorine gas at low temperatures, yielding a mixture of 2-fluoro- and this compound in a ratio of approximately 65:35 . This method demonstrates the selective fluorination capability that can be harnessed for synthesizing specific derivatives.

Biological Activity Overview

Fluorinated thiophenes, including this compound, exhibit a range of biological activities due to their ability to interact with various biological targets. The following sections detail specific biological activities associated with this compound.

1. Anti-Inflammatory Properties

Thiophene-based compounds are known for their anti-inflammatory effects. For instance, certain derivatives have shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes. Specifically, compounds structurally similar to this compound have demonstrated significant inhibition with IC50 values in the micromolar range .

Table 1: Inhibitory Activity of Thiophene Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Methylthiophene | 5-LOX | 29.2 |

| Hydroxylated thiophene | COX | 6.0 |

| Methoxy-substituted thiophene | LOX | 6.6 |

These findings suggest that modifications in the thiophene structure can enhance its anti-inflammatory potential.

3. Neuroprotective Effects

Emerging evidence suggests that certain thiophene derivatives may possess neuroprotective properties. Compounds that modulate neurotransmitter systems or exhibit antioxidant activity could be beneficial in treating neurodegenerative diseases. Although specific studies on this compound are scarce, its chemical properties align with those known to confer neuroprotective effects in related compounds .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of fluorine can enhance the binding affinity of the compound to enzymes involved in inflammatory pathways.

- Receptor Modulation : Fluorinated compounds may exhibit altered interactions with cellular receptors, influencing signaling pathways related to cell growth and differentiation.

- Antioxidant Activity : Some thiophenes act as antioxidants, reducing oxidative stress within cells.

Case Studies

- Anti-Inflammatory Activity : A study demonstrated that a series of thiophenes exhibited significant inhibition of mast cell degranulation, contributing to their anti-inflammatory effects. This was particularly noted in compounds with specific substituents that enhanced their bioactivity .

- Cancer Research : Investigations into fluorinated vitamin D analogs have shown that structural modifications can lead to enhanced therapeutic efficacy against various cancer cell lines, suggesting a potential pathway for exploring similar modifications in thiophenes like this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluorothiophene, and how do reaction conditions influence yield?

- Methodological Answer : The primary methods include:

-

Direct fluorination of thiophene derivatives using agents like Selectfluor® or DAST (Diethylaminosulfur trifluoride), optimized at temperatures between 0–40°C .

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated boronic acids, requiring palladium catalysts and inert atmospheres .

-

Halogen-exchange reactions using KF or CsF in polar aprotic solvents (e.g., DMF) under microwave irradiation for accelerated kinetics .

-

Key Considerations : Monitor reaction progress via TLC or GC-MS. Yields vary significantly with solvent polarity (e.g., 60–80% in DMF vs. 40–55% in THF) .

Method Typical Yield (%) Optimal Conditions Direct Fluorination 65–75 25°C, anhydrous CH₃CN Suzuki-Miyaura Coupling 50–70 Pd(PPh₃)₄, 80°C, DMF/H₂O Halogen Exchange 40–60 CsF, microwave, 100°C, 30 min

Q. How is this compound characterized spectroscopically, and what are the diagnostic peaks?

- Methodological Answer :

- ¹⁹F NMR : A singlet near -110 ppm (vs. CFCl₃) confirms fluorination at the 3-position, with no splitting due to symmetry .

- ¹H NMR : Protons adjacent to fluorine (H-2 and H-4) show deshielding (δ 7.2–7.5 ppm) and coupling (³J₅-H-F ≈ 4 Hz) .

- Mass Spectrometry : Molecular ion peak at m/z 118 (C₄H₃FS⁺), with fragmentation patterns distinguishing it from isomers (e.g., 2-fluorothiophene) .

Q. What are the known reactivity patterns of this compound in electrophilic substitution reactions?

- Methodological Answer : Fluorine's electron-withdrawing effect directs electrophiles to the 2- and 5-positions. Example protocols:

- Nitration : Use HNO₃/H₂SO₄ at 0°C to minimize defluorination; yields 2-nitro-3-fluorothiophene (45–50%) .

- Sulfonation : Requires oleum (fuming H₂SO₄) at 80°C; regioselectivity confirmed via X-ray crystallography .

Advanced Research Questions

Q. How does fluorination at the 3-position alter the electronic properties of thiophene, and how can this be computationally validated?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare HOMO-LUMO gaps, electrostatic potential maps, and NBO charges with unsubstituted thiophene. Fluorine reduces π-electron density at adjacent carbons (evident in Mulliken charges) .

- Validate computational results experimentally via UV-Vis spectroscopy (λₐᵦₛ shifts) and cyclic voltammetry (oxidation potentials increase by 0.3–0.5 V) .

Q. What experimental strategies resolve contradictions in reported regioselectivity for this compound functionalization?

- Methodological Answer : Contradictions arise from solvent effects or competing mechanisms.

- Case Study : Discrepancies in Friedel-Crafts alkylation yields (e.g., 20% in DCM vs. 55% in toluene). Use in situ IR to track intermediate stability .

- Recommendation : Replicate disputed protocols with controlled variables (solvent, catalyst loading) and characterize products via 2D NMR (COSY, NOESY) .

Q. How can researchers address gaps in toxicity and environmental impact data for this compound?

- Methodological Answer :

- Acute Toxicity Assays : Follow OECD 423 guidelines using rodent models; prioritize metabolites identified via LC-HRMS .

- Environmental Persistence : Conduct soil microcosm studies (ISO 11266) to measure half-life under aerobic/anaerobic conditions. Preliminary data suggest moderate persistence (t₁/₂ = 30–60 days) .

Q. Data Contradiction & Validation

Q. Why do reported yields for this compound synthesis vary across studies, and how can methodologies be standardized?

- Methodological Answer : Variations stem from:

- Impurity in Starting Materials : Use GC-MS to verify thiophene-3-boronic acid purity (>98%) .

- Catalyst Deactivation : Replace Pd catalysts after 3 cycles; monitor via ICP-OES for Pd leaching .

- Standardization Protocol : Adopt reaction calorimetry (RC1e) to optimize exothermic fluorination steps .

Q. Research Design & Gaps

Q. What are understudied applications of this compound in materials science, and how can researchers explore them?

- Methodological Answer :

Properties

IUPAC Name |

3-fluorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FS/c5-4-1-2-6-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAQIMRFMFRJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450307 | |

| Record name | 3-fluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3093-88-7 | |

| Record name | 3-fluorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.